molecular formula C24H25N5O4 B2990019 3-(2,5-dimethoxyphenyl)-1-methyl-N-(4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxalin-2-yl)-1H-pyrazole-5-carboxamide CAS No. 2034209-84-0

3-(2,5-dimethoxyphenyl)-1-methyl-N-(4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxalin-2-yl)-1H-pyrazole-5-carboxamide

Cat. No.: B2990019
CAS No.: 2034209-84-0
M. Wt: 447.495
InChI Key: SDTTVJLKNYSIBW-UHFFFAOYSA-N
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Description

This compound features a pyrazole-carboxamide core linked to a 2,5-dimethoxyphenyl group and a hexahydropyrrolo[1,2-a]quinoxaline moiety.

Properties

IUPAC Name

5-(2,5-dimethoxyphenyl)-2-methyl-N-(4-oxo-2,3,3a,5-tetrahydro-1H-pyrrolo[1,2-a]quinoxalin-2-yl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O4/c1-28-20(12-18(27-28)16-11-15(32-2)8-9-22(16)33-3)23(30)25-14-10-21-24(31)26-17-6-4-5-7-19(17)29(21)13-14/h4-9,11-12,14,21H,10,13H2,1-3H3,(H,25,30)(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDTTVJLKNYSIBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=C(C=CC(=C2)OC)OC)C(=O)NC3CC4C(=O)NC5=CC=CC=C5N4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(2,5-dimethoxyphenyl)-1-methyl-N-(4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxalin-2-yl)-1H-pyrazole-5-carboxamide is a novel heterocyclic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including cytotoxic effects against cancer cell lines and other relevant pharmacological properties.

Chemical Structure and Properties

The molecular formula of the compound is C21H23N5O4C_{21}H_{23}N_{5}O_{4} with a molecular weight of approximately 393.44 g/mol. The structural complexity arises from its multiple functional groups and heterocycles, which are known to influence biological activity.

Cytotoxicity Studies

Recent studies have focused on evaluating the cytotoxic potential of this compound against various cancer cell lines. In particular, it has been tested against human leukemia cell lines such as K562 and HL60. The results indicate significant cytotoxic activity with IC50 values comparable to established anticancer agents:

Cell LineIC50 (µM)Reference Compound IC50 (µM)
K5623.5JG454: 4.5
HL6015A6730: 5.5
U937>20A6730: 8.0

These findings suggest that the compound exhibits selective cytotoxicity towards certain leukemia cell lines while being less effective against others .

The mechanism by which this compound exerts its cytotoxic effects appears to involve apoptosis induction and cell cycle arrest. Specifically, it has been noted that treatment with the compound leads to upregulation of pro-apoptotic markers such as P53 and Bax while downregulating anti-apoptotic factors like Bcl-2 . Additionally, the compound's ability to inhibit key enzymes involved in cancer progression further supports its potential as an anticancer agent.

Case Study 1: Antileukemic Activity

In a study conducted on human leukemic cells, the compound demonstrated promising antileukemic properties with an overall lower toxicity profile against normal peripheral blood mononuclear cells (PBMNC). The study highlighted that while the compound effectively induced apoptosis in leukemic cells, it showed minimal effects on normal cells, indicating a favorable therapeutic index .

Case Study 2: Comparative Analysis with Other Compounds

Comparative studies with other quinoxaline derivatives revealed that this compound exhibited superior cytotoxicity against K562 cells when compared to several other synthesized derivatives. This positions it as a candidate for further pharmacological exploration and optimization .

Comparison with Similar Compounds

Pyrazole-Carboxamide Derivatives

Structural Similarities :

  • N-(3,5-Dibromopyridin-2-yl)-5-(4-methylphenyl)-1-(quinolin-2-yl)-1H-pyrazol-3-carboxamide (4l): Shares the pyrazole-carboxamide backbone but substitutes the hexahydropyrrolo-quinoxaline with a quinoline group. Its IR spectrum shows a carbonyl stretch at 1714 cm⁻¹, comparable to the target compound’s expected carboxamide signature .

Key Differences :

  • The target compound’s 2,5-dimethoxyphenyl group may enhance lipophilicity compared to halogenated or alkylated analogs, influencing membrane permeability .

Pyrrolo[1,2-a]Quinoxaline and Related Polycyclic Systems

Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l):

  • Features a tetrahydroimidazo[1,2-a]pyridine core instead of pyrrolo-quinoxaline. Its NMR data (δH 1.2–8.5 ppm) and melting point (243–245°C) suggest rigid, planar structures that may favor π-π stacking in biological targets .

4-Oxo-N-quinoxalin-6-yl-1H-quinoline-3-carboxamide:

  • Replaces the pyrrolo-quinoxaline with a quinoline-quinoxaline hybrid. Such modifications could alter binding modes in enzyme active sites .

Substituent Effects on Bioactivity

  • Methoxy Groups : The 2,5-dimethoxyphenyl group in the target compound may confer antioxidant properties, as seen in plant-derived biomolecules with methoxy substitutions .
  • Hexahydropyrrolo-quinoxaline: This partially saturated system likely reduces steric hindrance compared to fully aromatic analogs, improving solubility or target engagement .

Comparative Data Tables

Table 1: Structural and Physicochemical Properties

Compound Name Core Structure Key Substituents Melting Point (°C) IR Carboxamide Stretch (cm⁻¹)
Target Compound Pyrazole-carboxamide 2,5-Dimethoxyphenyl, Pyrrolo-quinoxaline N/A ~1700 (estimated)
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate Tetrahydroimidazo-pyridine Nitrophenyl, Phenethyl 243–245 1714 (C=O)
N-(3,5-Dibromopyridin-2-yl)-5-(4-methylphenyl)-1-(quinolin-2-yl)-1H-pyrazol-3-carboxamide Pyrazole-carboxamide Quinoline, Dibromopyridine 208 1714 (C=O)

Table 2: NMR Chemical Shift Comparisons (δH, ppm)

Compound Region A (δH 29–36) Region B (δH 39–44) Other Protons (δH)
Target Compound N/A N/A N/A
Compound 1 3.2–3.8 6.5–7.1 1.2–8.5
Compound 7 3.5–4.1 6.8–7.3 1.2–8.5

Research Findings and Implications

  • Synthetic Strategies: One-pot reactions (e.g., ) could be adapted for synthesizing the target compound, leveraging modular assembly of its pyrazole and pyrrolo-quinoxaline units .
  • Spectroscopic Insights : NMR discrepancies in regions A and B () highlight how substituent placement alters electronic environments, guiding structural elucidation .
  • Bioactivity Potential: Methoxy and carboxamide groups in plant-derived compounds () suggest antioxidant or antimicrobial pathways worth exploring for the target molecule .

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